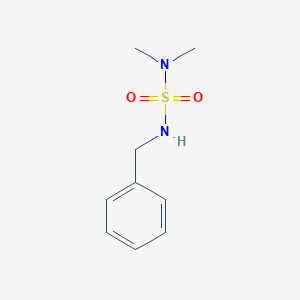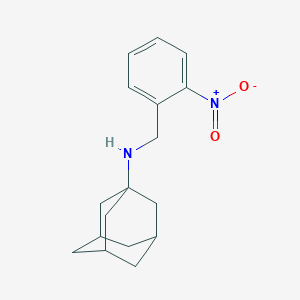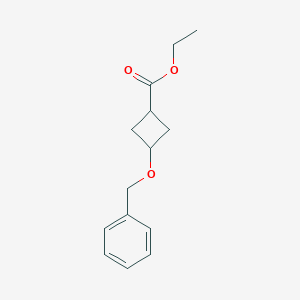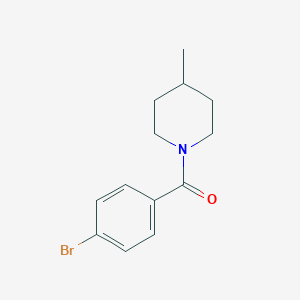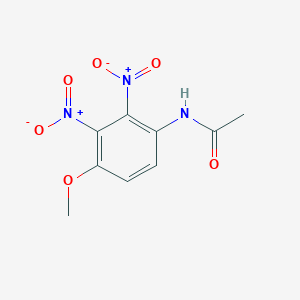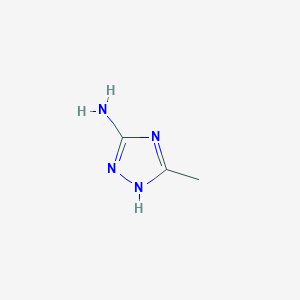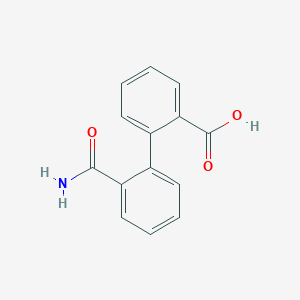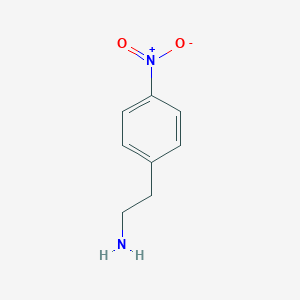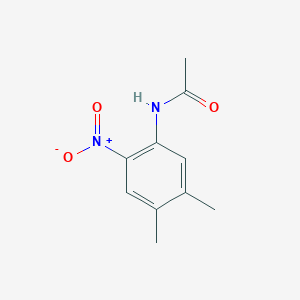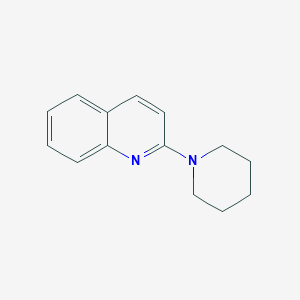
2-Piperidin-1-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidin-1-ylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring. The unique chemical structure of 2-Piperidin-1-ylquinoline makes it a versatile compound that can be used in various research applications.
Wirkmechanismus
The mechanism of action of 2-Piperidin-1-ylquinoline is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, some studies have shown that this compound can inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in various cellular processes such as inflammation and immune response.
Biochemische Und Physiologische Effekte
2-Piperidin-1-ylquinoline has been shown to have various biochemical and physiological effects in the body. For example, some studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (cell death) or by inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Piperidin-1-ylquinoline in laboratory experiments is its versatility. This compound can be used in various research applications due to its unique chemical structure and pharmacological activity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Piperidin-1-ylquinoline. One area of research could focus on the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, further research could be conducted to investigate the potential pharmacological activity of this compound against other diseases such as diabetes and cardiovascular disease. Finally, research could be conducted to investigate the potential use of this compound as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of 2-Piperidin-1-ylquinoline involves the reaction of 2-chloroquinoline with piperidine in an organic solvent such as ethanol or acetonitrile. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Piperidin-1-ylquinoline has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent pharmacological activity against various diseases such as cancer, Alzheimer's disease, and inflammation.
Eigenschaften
CAS-Nummer |
46708-03-6 |
|---|---|
Produktname |
2-Piperidin-1-ylquinoline |
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-4-10-16(11-5-1)14-9-8-12-6-2-3-7-13(12)15-14/h2-3,6-9H,1,4-5,10-11H2 |
InChI-Schlüssel |
JWKIBLYWKJBSQP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Andere CAS-Nummern |
46708-03-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



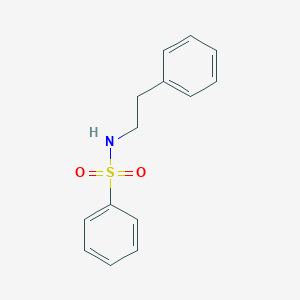
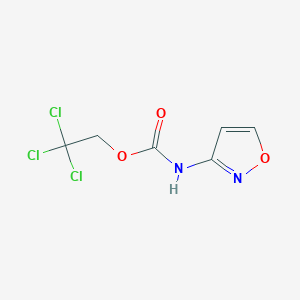
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
